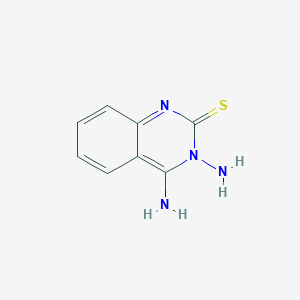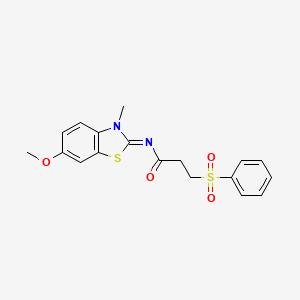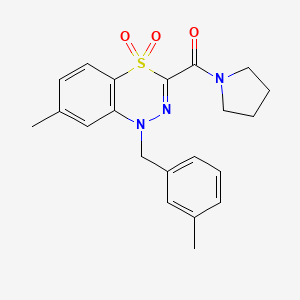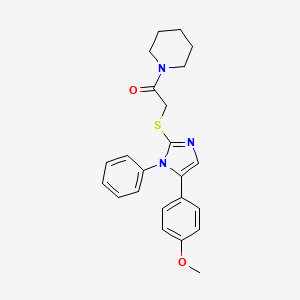
3-Amino-4-Imino-3,4-dihydro-1H-chinazolin-2-thion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered aromatic rings, one of which is nitrogen-containing. Quinazoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the reaction of substituted quinazolinediones with various reagents. For instance, substituted 3-amino-1H,3H-quinoline-2,4-diones react with urea to yield novel imidazoquinazolinediones in high yields . Another approach involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with halogenoketones, halogenoaldehydes, and other reagents to produce a range of derivatives, including Schiff bases and thiadiazinquinazoline derivatives . Additionally, 3-phenyl-3-aminoquinoline-2,4-diones can react with isothiocyanates to form novel spiro-linked thioxoimidazolidine-oxindoles and imidazoline-2-thiones .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry. The structures of some compounds have been confirmed by single-crystal X-ray diffraction, providing detailed insights into their three-dimensional conformation . The presence of amino and thione groups in the quinazoline core influences the electronic distribution and the potential for intermolecular interactions, which are crucial for their biological activity.
Chemical Reactions Analysis
Quinazoline derivatives exhibit a range of chemical reactivities depending on their substitution patterns. For example, the reaction of 3-aminoquinoline-2,4-diones with urea can lead to different products based on the nature of the substituents at position 3 and the nitrogen atom of the amino group . The versatility in chemical reactions allows for the synthesis of a diverse array of compounds with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of various functional groups can modulate properties such as solubility, melting point, and reactivity. These properties are essential for the compounds' applications in drug design and synthesis. The immunotropic activity of certain quinazoline derivatives has been evaluated, with some compounds showing significant effects on cellular immune response . Additionally, some 3-aminoquinazolinediones have demonstrated anticonvulsant activity in preclinical models .
Wissenschaftliche Forschungsanwendungen
- Chinazolin-Derivate wurden auf ihre antibakteriellen Eigenschaften untersucht. Forscher haben verschiedene 3H-Chinazolin-4-on-Derivate synthetisiert, darunter solche, die von 3-Phenylchinazolin-2,4(1H,3H)-dithion abgeleitet sind. Diese Verbindungen wurden auf ihre antibakterielle Aktivität gegen bestimmte Bakterienstämme getestet .
Antibakterielle Aktivität
Zusammenfassend lässt sich sagen, dass 3,4-Diaminochinazolin-2-thion vielversprechend in verschiedenen Bereichen ist, aber weitere Forschung ist erforderlich, um sein volles Potenzial freizusetzen. Forscher sollten seine Wirkmechanismen untersuchen, seine Struktur optimieren und seine Wirksamkeit in bestimmten Krankheitskontexten bewerten . Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, können Sie sich gerne an uns wenden! 😊
Wirkmechanismus
Target of Action
3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione, also known as 3,4-diaminoquinazoline-2-thione, is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects . .
Mode of Action
Quinazolinone derivatives are known to interact with various biological targets, leading to their diverse pharmacological effects .
Biochemical Pathways
Quinazolinone derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinazolinone derivatives have been found to exhibit antibacterial, antifungal, and anticancer activities , suggesting that they may have a variety of effects at the molecular and cellular levels.
Zukünftige Richtungen
Quinazolinones have attracted significant interest due to their wide range of biological activities . Future research may focus on synthesizing new derivatives of quinazolinones and investigating their biological activities. Additionally, the development of more efficient and environmentally friendly synthetic methods for quinazolinones could also be a focus of future research.
Eigenschaften
IUPAC Name |
3,4-diaminoquinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-7-5-3-1-2-4-6(5)11-8(13)12(7)10/h1-4H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRICAGNNBBKCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(C(=S)N=C2C=C1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2538569.png)
![Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2538570.png)
![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538581.png)
![tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2538583.png)


![3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2538588.png)

